N-(4-methylcyclohexyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylcyclohexyl)thiophene-2-sulfonamide: is a compound that belongs to the class of thiophene-based sulfonamides Thiophene is a five-membered aromatic ring containing sulfur, and sulfonamides are a crucial class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including N-(4-methylcyclohexyl)thiophene-2-sulfonamide, often involves condensation reactions. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as a sulfurizing agent . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .
Industrial Production Methods: Industrial production of thiophene-based sulfonamides typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: N-(4-methylcyclohexyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Chemistry: N-(4-methylcyclohexyl)thiophene-2-sulfonamide is used as a building block in the synthesis of more complex molecules. It is also studied for its potential as a ligand in coordination chemistry .
Biology and Medicine: Thiophene-based sulfonamides, including this compound, have shown potent inhibitory effects on carbonic anhydrase isoenzymes, making them potential candidates for the treatment of diseases such as glaucoma and epilepsy .
Industry: In material science, thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes .
Mechanism of Action
The mechanism of action of N-(4-methylcyclohexyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition is achieved through the interaction of the sulfonamide group with the zinc ion in the enzyme’s active site .
Comparison with Similar Compounds
4-nitrophenylsulfonyltryptophan: Another sulfonamide compound with similar inhibitory properties.
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Articaine: A trisubstituted thiophene used as a dental anesthetic.
Uniqueness: N-(4-methylcyclohexyl)thiophene-2-sulfonamide is unique due to its specific structure, which combines a thiophene ring with a sulfonamide group and a cyclohexyl moiety
Properties
Molecular Formula |
C11H17NO2S2 |
---|---|
Molecular Weight |
259.4 g/mol |
IUPAC Name |
N-(4-methylcyclohexyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C11H17NO2S2/c1-9-4-6-10(7-5-9)12-16(13,14)11-3-2-8-15-11/h2-3,8-10,12H,4-7H2,1H3 |
InChI Key |
ZCYLQHRHEFLQJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)NS(=O)(=O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.